molecular formula C35H61NO7 B3025742 Burnettramic acid A aglycone CAS No. 2396676-46-1

Burnettramic acid A aglycone

Cat. No.: B3025742
CAS No.: 2396676-46-1
M. Wt: 607.9 g/mol
InChI Key: HNDKRVVXVFPDKH-ODPYIYSASA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of Burnettramic Acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . Key steps in the synthesis include:

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories, focusing on optimizing the reaction conditions and improving the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Burnettramic Acid A aglycone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the enantioselective synthesis of the aglycone of Burnettramic Acid A, which has been confirmed through 1H and 13C NMR spectra .

Comparison with Similar Compounds

    Tetramic Acid Derivatives: These compounds share a similar pyrrolizidinedione core structure and exhibit antimicrobial activities.

    Mannosylated Antibiotics: Compounds with β-d-mannose linked to various aglycones, showing similar biological activities.

Uniqueness: Burnettramic Acid A aglycone is unique due to its rare bolaamphiphilic scaffold and its potent activity against a wide range of microbial pathogens . Its enantioselective synthesis and complex structure further distinguish it from other similar compounds .

Properties

IUPAC Name

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDKRVVXVFPDKH-ODPYIYSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burnettramic acid A aglycone
Reactant of Route 2
Burnettramic acid A aglycone
Reactant of Route 3
Burnettramic acid A aglycone
Reactant of Route 4
Burnettramic acid A aglycone
Reactant of Route 5
Burnettramic acid A aglycone
Reactant of Route 6
Burnettramic acid A aglycone

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